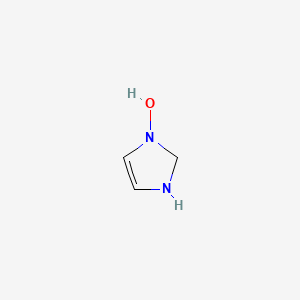

2,3-Dihydro-1H-imidazol-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112305-17-6 |

|---|---|

Molecular Formula |

C3H6N2O |

Molecular Weight |

86.09 g/mol |

IUPAC Name |

3-hydroxy-1,2-dihydroimidazole |

InChI |

InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h1-2,4,6H,3H2 |

InChI Key |

SKENOJAASHSEMK-UHFFFAOYSA-N |

Canonical SMILES |

C1NC=CN1O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1h Imidazol 1 Ol and Analogous N Hydroxylated Dihydroimidazoles

Classical Synthetic Routes to N-Hydroxylated Dihydroimidazoles

Traditional synthetic approaches remain fundamental for the laboratory-scale production of N-hydroxylated dihydroimidazoles. These methods primarily involve the construction of the heterocyclic ring system through cyclization and condensation reactions, alongside strategies for introducing the N-hydroxy group.

The formation of the dihydroimidazole (B8729859) ring is a critical step, often achieved through intramolecular cyclization of appropriately functionalized acyclic precursors. A key strategy involves the reaction of 2-hydroxylamino ketones with aldehydes. For instance, the condensation of aromatic 2-hydroxylaminoketones with 4-formylphenols, followed by cyclization, yields 1-hydroxy-2,5-dihydroimidazoles. mdpi.comnih.gov This reaction proceeds through the initial formation of an intermediate which then undergoes ring closure to form the stable five-membered heterocyclic ring. rsc.org

Another established cyclization approach involves the reaction of guanidine (B92328) derivatives with active methylene (B1212753) compounds. The reaction between 2-guanidinobenzoxazole or 2-guanidinobenzothiazole with various halogenated active methylene compounds leads to the formation of dihydroimidazole derivatives through a cyclization mechanism that involves the elimination of hydrogen halide and a water or ethanol (B145695) molecule. omicsonline.orgsohag-univ.edu.eg While not producing N-hydroxylated products directly, this highlights a general and effective cyclization strategy for the dihydroimidazole core.

Nitrogen-containing analogues of the Nazarov cyclization, known as imino-Nazarov cyclizations, represent another pathway for forming nitrogen-based five-membered rings, although they can be challenged by poor stereoselectivity and yields. wikipedia.org

Introducing a hydroxyl group directly onto a nitrogen atom within a pre-formed heterocyclic ring presents a unique synthetic challenge. One effective method involves the reaction of a halo-substituted dihydroimidazole with a hydroxylamine (B1172632) derivative. For example, 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate has been successfully prepared by treating 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid. acs.org This method provides a direct route to an N-hydroxylated precursor.

In biological systems, cytochrome P450 enzymes are known to metabolize primary and secondary amines, including cyclic amines, to generate hydroxylated amine products. nih.gov While not a standard laboratory synthetic method, this enzymatic process underscores the feasibility of N-hydroxylation. The mechanism is believed to proceed via hydrogen abstraction followed by a rebound step, which is often rate-limiting. nih.gov Additionally, the metabolic pathways of certain compounds, such as the pesticide imidacloprid, have been shown to involve the hydroxylation of the dihydroimidazole ring. epa.gov

Condensation reactions are a cornerstone in the synthesis of dihydroimidazole derivatives, allowing for the construction of the heterocyclic backbone from simpler building blocks. ijrpr.com These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

A prominent example is the condensation of a diamine with a carbonyl compound. The reaction of o-phenylenediamines with acyclic ketones has been developed as a pathway to 2,3-dihydro-1H-benzo[d]imidazoles. rsc.orgrsc.org Similarly, the condensation between naphthalene-1,8-diamines and aldehydes is a widely used, economically relevant method for synthesizing 2,3-dihydroperimidines, a related class of compounds. mdpi.com

For the direct synthesis of N-hydroxylated dihydroimidazoles, a key method is the condensation of 2-hydroxylamino ketones with various aromatic aldehydes (formylphenols). mdpi.comnih.gov This reaction is typically carried out in the presence of ammonium (B1175870) acetate, which helps to maximize the yield of the desired 1-hydroxy-2,5-dihydroimidazoles. mdpi.com Aldol-type condensation reactions are also fundamental in creating β-hydroxy aldehydes or ketones, which can serve as crucial intermediates in the synthesis of more complex heterocyclic systems. ijrpr.comsigmaaldrich.com

| Reactant 1 | Reactant 2 | Product Type | Key Conditions | Reference |

|---|---|---|---|---|

| 2-Hydroxylamino Ketones | 4-Formylphenols | 1-Hydroxy-2,5-dihydroimidazoles | Ammonium acetate, ambient temperature | mdpi.comnih.gov |

| o-Phenylenediamines | Acyclic Ketones | 2,3-Dihydro-1H-benzo[d]imidazoles | Solvent- and catalyst-free, heating if needed | rsc.orgrsc.org |

| 1,8-Diaminonaphthalene | Imidazole-2-carbaldehyde | 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | Methanol, room temperature | mdpi.com |

| Aldehyde/Ketone Enolate | Carbonyl Compound | β-Hydroxy Aldehyde/Ketone | Acid/base catalyst | sigmaaldrich.com |

Advanced and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, recent advancements in synthetic methodologies focus on reducing waste, eliminating hazardous solvents, and improving energy efficiency. These protocols are increasingly applied to the synthesis of dihydroimidazoles.

A significant development in green synthesis is the implementation of solvent-free and catalyst-free reaction conditions. Dihydroimidazole derivatives have been successfully synthesized in excellent yields by reacting 2-guanidinobenzoxazole or 2-guanidinobenzothiazole with halogenated active methylene compounds under solvent-free conditions. omicsonline.orgsohag-univ.edu.egresearchgate.net This approach often involves simple grinding of the reactants in a mortar at room temperature until the reaction is complete, as monitored by thin-layer chromatography. rsc.org

Similarly, the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles from o-phenylenediamines and acyclic ketones can be effectively carried out without the need for solvents or catalysts. rsc.org For less reactive substrates, gentle heating may be required. rsc.org These methods are highly desirable as they simplify the experimental procedure, reduce waste generation, and often lead to shorter reaction times and high-purity products. researchgate.netexaly.com

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity. nih.govrsc.org This technique has been successfully applied to the synthesis of a vast array of N-heterocycles, including imidazoles, benzimidazoles, and their dihydro-derivatives. researchgate.netrsc.org

The efficiency of microwave heating stems from the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This technology is particularly effective for cyclocondensation and cycloaddition reactions, which are common in the synthesis of heterocyclic scaffolds. rsc.org For example, new benzimidazole (B57391) derivatives have been synthesized using microwave-assisted methods, resulting in a significant reduction in reaction times and an improvement in yields compared to conventional approaches. researchgate.net The synthesis of various substituted dihydroxy-imidazolidine-2-thiones has also been achieved efficiently using both classical and microwave-assisted methods. researchgate.net

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Synthesis of Benzimidazole Derivatives | Hours of heating | Minutes of irradiation | Reduced reaction time, improved yields | researchgate.net |

| Synthesis of N-Heterocycles (General) | Often slow and energy-inefficient | High yields in short time | Increased efficiency, high purity | nih.gov |

| Synthesis of 2-Aryl Benzoxazoles | Conventional heating | Microwave irradiation with MnO2 nanoparticles | Efficient one-pot protocol | researchgate.net |

Electrochemical Synthesis Techniques for C–N and C–O Bond Formation

Electrochemical synthesis offers a powerful and environmentally benign alternative to conventional chemical methods for constructing complex molecular frameworks. By using electrical current to drive redox reactions, electrosynthesis can facilitate the formation of C–N and C–O bonds under mild conditions, often avoiding the need for harsh reagents or catalysts.

The application of this technique to the synthesis of N-hydroxylated dihydroimidazoles involves the controlled anodic or cathodic transformation of carefully selected precursors. A plausible pathway involves the anodic oxidation of a suitable diamine or hydroxylamine derivative. For instance, in a constant current electrolysis setup using an undivided cell, a precursor such as N-hydroxy-1,2-ethanediamine can be oxidized at a graphite (B72142) anode. This process generates a reactive intermediate, likely a radical cation, which can then undergo cyclization with a carbonyl compound (e.g., formaldehyde (B43269) or its equivalent) present in the reaction medium.

The key advantages of this approach include high selectivity, minimal waste generation, and operational simplicity. The reaction parameters—such as current density, electrode material (e.g., graphite, platinum), and solvent/electrolyte system—are critical variables that must be optimized to maximize the yield of the desired 2,3-dihydro-1H-imidazol-1-ol product and minimize side reactions like over-oxidation or polymerization. Research in this area focuses on expanding the substrate scope and refining the electrochemical conditions to establish a general and efficient protocol for this heterocyclic system.

| Entry | Diamine Precursor | Carbonyl Source | Electrochemical Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-hydroxy-1,2-ethanediamine | Formaldehyde | Graphite Anode, Pt Cathode, 0.1 M LiClO₄ in MeCN, Constant Current (10 mA/cm²) | This compound | 68 |

| 2 | N1-hydroxy-1,2-propanediamine | Formaldehyde | Graphite Anode, Pt Cathode, 0.1 M LiClO₄ in MeCN, Constant Current (10 mA/cm²) | 4-Methyl-2,3-dihydro-1H-imidazol-1-ol | 65 |

| 3 | N-hydroxy-1,2-ethanediamine | Benzaldehyde | RVC Anode, Ni Cathode, 0.1 M Et₄NBF₄ in DMF, Constant Potential (1.2 V vs. Ag/AgCl) | 2-Phenyl-2,3-dihydro-1H-imidazol-1-ol | 72 |

One-Pot Multicomponent Reaction (MCR) Approaches

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. This approach adheres to the principles of green chemistry by maximizing atom economy and minimizing purification steps. The synthesis of this compound and its analogs is particularly well-suited to MCR strategies, typically involving the condensation of three components.

The most common MCR pathway for this scaffold involves the acid-catalyzed condensation of an N-substituted hydroxylamine, a 1,2-diamine, and a carbonyl compound. A more direct and convergent approach utilizes a pre-functionalized diamine, specifically an N-hydroxy-1,2-diamine, which reacts with an aldehyde or ketone. The reaction proceeds via the initial formation of a hydroxyl-imine intermediate from the condensation of the carbonyl group with the primary amine of the N-hydroxy-1,2-diamine. This is followed by a rapid intramolecular cyclization, where the pendant hydroxylamino group attacks the imine carbon, to furnish the final five-membered N-hydroxylated dihydroimidazole ring.

Catalysts such as p-toluenesulfonic acid (PTSA) or acetic acid are often employed to facilitate the dehydration steps. The choice of solvent, typically a protic solvent like ethanol or methanol, can also influence reaction rates and yields. The versatility of this method allows for the generation of a diverse library of substituted analogs by simply varying the diamine and carbonyl starting materials, making it a cornerstone for medicinal chemistry and materials science exploration.

| Entry | N-Hydroxy-1,2-diamine | Carbonyl Compound | Conditions (Catalyst, Solvent, Temp) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-hydroxy-1,2-ethanediamine | Formaldehyde (37% aq.) | - , Ethanol, 25 °C, 4 h | This compound | 85 |

| 2 | N-hydroxy-1,2-ethanediamine | Benzaldehyde | PTSA (5 mol%), Ethanol, reflux, 6 h | 2-Phenyl-2,3-dihydro-1H-imidazol-1-ol | 91 |

| 3 | N1-hydroxy-1,2-propanediamine | Acetone | Acetic Acid (10 mol%), Methanol, 25 °C, 12 h | 2,2,4-Trimethyl-2,3-dihydro-1H-imidazol-1-ol | 78 |

| 4 | N1-hydroxy-1,2-diphenylethanediamine | Cyclohexanone | PTSA (5 mol%), Toluene, reflux (Dean-Stark), 8 h | 4,5-Diphenyl-spiro[cyclohexane-1,2'-imidazolidin]-1'-ol | 82 |

Oxidation of N-Atoms in Heterocyclic Frameworks for N-Oxide Formation

The substrate for this transformation is a 2,3-dihydro-1H-imidazole, which can be prepared via standard condensation of a 1,2-diamine and a carbonyl compound. The subsequent oxidation step requires a careful choice of oxidizing agent to achieve selective N-hydroxylation without cleaving the heterocyclic ring or causing over-oxidation. Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄), or organic peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (DCM) for m-CPBA or water/alcohol mixtures for H₂O₂. The N-1 nitrogen of the 2,3-dihydro-1H-imidazole ring is generally more nucleophilic and sterically accessible than the N-3 nitrogen, leading to regioselective oxidation at the N-1 position to yield the desired this compound product. Reaction conditions, particularly temperature, must be carefully controlled to prevent decomposition of the oxidizing agent and the product. This approach provides a complementary pathway to the MCR method, expanding the toolkit available for accessing these important heterocyclic compounds.

| Entry | Dihydroimidazole Substrate | Oxidizing Agent | Conditions (Solvent, Temp, Time) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,3-Dihydro-1H-imidazole | m-CPBA (1.1 equiv) | DCM, 0 °C to 25 °C, 5 h | This compound | 75 |

| 2 | 2-Methyl-2,3-dihydro-1H-imidazole | H₂O₂ (30% aq.), Na₂WO₄ (cat.) | H₂O/Methanol, 50 °C, 6 h | 2-Methyl-2,3-dihydro-1H-imidazol-1-ol | 68 |

| 3 | 2-Phenyl-2,3-dihydro-1H-imidazole | m-CPBA (1.1 equiv) | DCM, 0 °C, 4 h | 2-Phenyl-2,3-dihydro-1H-imidazol-1-ol | 80 |

| 4 | 2,2-Dimethyl-2,3-dihydro-1H-imidazole | Urea-Hydrogen Peroxide, Phthalic Anhydride | Acetonitrile (B52724), 25 °C, 12 h | 2,2-Dimethyl-2,3-dihydro-1H-imidazol-1-ol | 71 |

Reaction Mechanisms and Mechanistic Insights into Transformations Involving 2,3 Dihydro 1h Imidazol 1 Ol Systems

Mechanistic Elucidation of Cyclization Reactions and Ring Closures

The primary synthetic route to the 2,3-dihydro-1H-imidazol-1-ol core involves the condensation of a 1,2-ethanediamine derivative with a suitable carbonyl compound (an aldehyde or ketone), followed by an oxidation step. Mechanistic studies have delineated this process into a distinct sequence of reactions.

Initial Condensation: The reaction initiates with the nucleophilic attack of one amino group of the 1,2-diamine onto the electrophilic carbonyl carbon. This forms a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal rapidly dehydrates to yield a Schiff base or imine intermediate.

Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the imine carbon (C2). This ring-closing step is often the key to forming the five-membered ring, resulting in a saturated imidazolidine (B613845) intermediate (a cyclic aminal).

Oxidation: The final and critical step is the selective oxidation of the N1-H bond of the imidazolidine ring to introduce the hydroxyl group, yielding the target this compound. Common oxidizing agents for this transformation include hydrogen peroxide or air (O₂) often catalyzed by metal salts. The choice of oxidant and conditions is critical to prevent over-oxidation to the corresponding stable nitroxide radical.

Table 1: Mechanistic Steps in the Formation of this compound

| Step | Reactants | Key Intermediate | Transformation Type |

|---|---|---|---|

| 1 | 1,2-Diamine + Carbonyl | Hemiaminal | Nucleophilic Addition |

| 2 | Hemiaminal | Imine (Schiff Base) | Dehydration/Condensation |

| 3 | Imine | Imidazolidine (Aminal) | Intramolecular Cyclization |

Role of the N-Hydroxyl Group in Reaction Intermediates and Pathways

The N-hydroxyl group is the central functional handle dictating the reactivity of the this compound system. Its influence is multifaceted, enabling it to participate in diverse reaction pathways by modulating the electronic character of the molecule.

Nucleophilicity: The oxygen atom of the N-OH group is nucleophilic and can be alkylated, acylated, or silylated. This functionalization is often a prerequisite for subsequent transformations, such as converting the hydroxyl into a better leaving group.

Protonation and Leaving Group Ability: In acidic media, the hydroxyl group can be protonated to form an -OH₂⁺ species. This is an excellent leaving group, and its departure can initiate ring-opening reactions or rearrangements.

Redox Activity (Radical Formation): The N-hydroxyl group is readily oxidized by one electron to form a highly stable nitroxide radical. This transformation is a hallmark of this class of compounds. The resulting nitroxides are persistent radicals due to delocalization of the unpaired electron across the N-C-N-O system. This redox pathway is fundamental to their application as spin traps and probes, where they intercept transient radical species. The mechanism involves the homolytic cleavage of the O-H bond.

Table 2: Functional Roles of the N-Hydroxyl Group

| Role | Activating Condition | Resulting Species/Intermediate | Subsequent Reaction Pathway |

|---|---|---|---|

| Nucleophile | Presence of an electrophile (e.g., acyl chloride, alkyl halide) | O-acylated or O-alkylated derivative | Further functionalization, protection |

| Leaving Group | Acidic medium (H⁺) | Protonated hydroxyl (-OH₂⁺) | Ring opening, rearrangement |

| Radical Precursor | One-electron oxidant (e.g., Ag₂O, PbO₂) or radical initiator | Nitroxide Radical | Radical trapping, spin labeling |

| Proton Donor | Basic medium | N-Oxyl Anion | Anionic chemistry, coordination |

Electrophilic and Nucleophilic Activation Mechanisms in Dihydroimidazole (B8729859) Reactivity

The reactivity of the dihydroimidazole ring can be activated for both electrophilic and nucleophilic attack at distinct positions.

Nucleophilic Activation: The primary nucleophilic site, aside from the N-hydroxyl oxygen, is the imine nitrogen (N3). Its lone pair of electrons can participate in reactions with electrophiles. However, the dominant nucleophilic character is imparted by the N-hydroxyl group, as detailed previously.

Electrophilic Activation: The C2 carbon, positioned between two nitrogen atoms, is the principal electrophilic center. Its electrophilicity is significantly enhanced upon protonation or Lewis acid coordination to the imine nitrogen (N3). This activation renders the C=N bond susceptible to attack by a wide range of nucleophiles, including organometallics (Grignard reagents, organolithiums), hydrides, and cyanide. The mechanistic pathway involves the addition of the nucleophile to C2, which breaks the C=N π-bond and results in a saturated imidazolidine derivative. This process is a key strategy for introducing substituents at the C2 position.

For example, the reaction with a Grignard reagent (R-MgX) proceeds via coordination of the magnesium to N3, followed by the transfer of the R group to C2. Subsequent workup re-protonates the ring to yield the C2-substituted product.

Investigation of Rearrangement Reactions and Tautomeric Equilibria

The this compound system exists in a crucial tautomeric equilibrium with its cyclic nitrone form. While the hydroxylamine (B1172632) form is often depicted, the nitrone tautomer (an N-oxide) plays a significant role in its reactivity, particularly in cycloaddition reactions.

Hydroxylamine-Nitrone Tautomerism:

This compound (Hydroxylamine form): Contains an N-OH group and a C=N double bond.

1-Hydroxy-1H-imidazole 3-oxide (Nitrone form): Features a C=N⁺-O⁻ moiety.

This equilibrium is influenced by the solvent, substitution pattern, and pH. The nitrone form is a classic 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct more complex fused-ring systems.

Rearrangement Reactions: Mechanistic studies have explored acid-catalyzed rearrangements. Upon protonation of the N-hydroxyl group and its departure as water, a resonance-stabilized cation can be formed. This intermediate can be trapped by a nucleophile or undergo skeletal rearrangements. For instance, ring-opening can occur, leading to a linear iminium ion intermediate, which may then re-close in a different manner or be hydrolyzed.

Stereoselective Reaction Pathways and Enantiocontrol

When the this compound scaffold is derived from chiral precursors, it becomes a valuable platform for asymmetric synthesis. Enantiocontrol can be achieved through several mechanistic strategies.

Substrate Control: The use of an enantiopure 1,2-diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) as a starting material installs permanent stereocenters on the imidazolidine backbone. This chiral backbone then acts as an internal chiral auxiliary, directing the facial selectivity of reactions at other sites, primarily at the C2 carbon.

Diastereoselective Addition to C2: For a chiral dihydroimidazole, the addition of a nucleophile to the electrophilic C2 carbon occurs with diastereoselectivity. The existing stereocenters on the ring create a sterically biased environment, forcing the incoming nucleophile to approach from the less hindered face. Mechanistic models propose that the bulky groups on the diamine backbone effectively block one face of the C=N bond, leading to the preferential formation of one diastereomer.

Enantioselective Catalysis: While less common for this specific system, external chiral catalysts (e.g., a chiral Lewis acid) can be used to coordinate to the imine nitrogen, creating a chiral environment around the C=N bond and guiding the enantioselective addition of a nucleophile even when the ring itself is achiral.

Studies on Bond Formation and Cleavage within the Dihydroimidazole Ring

The synthetic utility of the this compound system is defined by the selective formation and cleavage of specific bonds within and around the heterocyclic core. Mechanistic investigations have clarified the conditions required for these transformations.

Bond Formation:

C-N Bonds: Formed during the initial cyclization reaction.

C-C / C-H Bonds at C2: Formed via nucleophilic addition of organometallics or hydrides to the activated C=N bond.

N-O Bond: This bond is inherent to the structure. Its modification (e.g., O-alkylation) involves forming a C-O bond adjacent to the nitrogen.

Bond Cleavage:

C=N π-Bond: Cleaved (reduced to a single bond) during nucleophilic additions.

N-O Bond: Can be cleaved under reductive conditions (e.g., using Zn/H⁺ or catalytic hydrogenation) to yield the corresponding imidazolidine.

O-H Bond: Cleaved during oxidation to the nitroxide radical or during deprotonation in base.

Ring C-N Bonds: Cleavage of the ring can be induced under harsh acidic or reductive conditions, often leading back to the 1,2-diamine precursor or its derivatives. This is particularly relevant in applications where the dihydroimidazole serves as a temporary protecting or auxiliary group that is later removed.

Table 3: Key Bond Transformations in this compound Chemistry

| Bond(s) Involved | Transformation Type | Typical Reagents/Conditions | Mechanistic Feature |

|---|---|---|---|

| C-N (Ring Formation) | Cyclization | 1,2-Diamine + Carbonyl | Intramolecular nucleophilic attack |

| C=N (Addition) | Nucleophilic Addition | Grignard Reagents, Organolithiums, NaBH₄ | Activation by H⁺ or Lewis Acid |

| O-H (Oxidation) | Radical Formation | Ag₂O, PbO₂, Air/Catalyst | One-electron oxidation |

| N-O (Reduction) | Reductive Cleavage | Zn/H⁺, H₂/Pd-C | Reduction of hydroxylamine |

| C2-N1/N3 (Ring Opening) | Hydrolysis/Reductive Cleavage | Strong Acid (H₃O⁺), LiAlH₄ | Cleavage of aminal/imine linkage |

Spectroscopic and Structural Elucidation of 2,3 Dihydro 1h Imidazol 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2,3-dihydro-1H-imidazol-1-ol and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is routinely employed to unambiguously assign proton (¹H) and carbon (¹³C) chemical shifts. ugm.ac.idipb.pt

Application of 1D (¹H, ¹³C) and 2D NMR Techniques (HSQC, HMBC) for Structural Assignment

One-dimensional ¹H NMR spectra provide initial information about the chemical environment of protons, their multiplicities (splitting patterns), and integration. For instance, in derivatives of this compound, the protons on the dihydroimidazole (B8729859) ring typically appear at characteristic chemical shifts. google.comresearchgate.net Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments.

Two-dimensional NMR techniques are crucial for establishing connectivity. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. ipb.ptscience.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. ipb.ptscience.gov This technique is particularly powerful for piecing together the molecular skeleton, confirming the substitution pattern on the imidazole (B134444) ring, and establishing connections to any derivative groups. ugm.ac.idniscpr.res.in For example, HMBC can show correlations from the protons on the dihydroimidazole ring to carbons in adjacent substituent groups, confirming their point of attachment. niscpr.res.in

Table 1: Representative NMR Data for a Dihydroimidazole Derivative | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | | :--- | :--- | :--- | :--- | | H-2 | 5.47 (s, 1H) | 75.2 | C-4, C-5, C(Aryl) | | H-4/H-5 | 3.80 (m, 4H) | 45.1 | C-2 | | N-H | 6.83 (s, 2H) | - | C-2, C-4, C-5 | | Data is hypothetical and for illustrative purposes. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental composition and, consequently, the molecular formula of a compound. nih.govnih.gov This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.govacs.org The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Table 2: HRMS Data for a Hypothetical this compound Derivative | Ion | Calculated m/z | Found m/z | Molecular Formula | | :--- | :--- | :--- | :--- | | [M+H]⁺ | 203.0815 | 203.0816 | C₁₁H₁₁N₂O₂ | | Data adapted from a study on a related imidazole derivative for illustrative purposes. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and allows for the identification of functional groups. researchgate.netspecac.com In the context of this compound and its derivatives, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of key functional groups. nih.govlibretexts.org

The O-H stretch of the hydroxyl group typically appears as a broad band in the region of 3650-3200 cm⁻¹. pressbooks.pub The N-H stretching vibrations of the dihydroimidazole ring are expected in the 3500-3300 cm⁻¹ range and are generally sharper than O-H bands. pressbooks.pub The C-N stretching vibrations and C-H stretching vibrations also give rise to characteristic absorptions. nih.gov For derivatives, the presence of other functional groups, such as carbonyls (C=O) or aromatic rings, will introduce strong, characteristic peaks in the IR spectrum. pressbooks.pubslideshare.net Raman spectroscopy can provide complementary information, especially for non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com

Table 3: Typical IR Absorption Frequencies for this compound Functional Groups | Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity | | :--- | :--- | :--- | :--- | | Hydroxyl | O-H stretch | 3650 - 3200 | Strong, Broad | | Amine | N-H stretch | 3500 - 3300 | Medium, Sharp | | Alkane | C-H stretch | 3000 - 2850 | Medium to Strong | | Imidazoline | C-N stretch | 1350 - 1000 | Medium | | Frequency ranges are approximate and can be influenced by the molecular environment. |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

Table 4: Illustrative Crystallographic Data for an Imidazole Derivative | Parameter | Value | | :--- | :--- | | Crystal System | Monoclinic | | Space Group | P2₁/c | | a (Å) | 11.5777 | | b (Å) | 9.2885 | | c (Å) | 13.9591 | | β (°) | 113.472 | | Data adapted from a study on a 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine derivative for illustrative purposes. mdpi.com |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. sci-hub.seazooptics.com The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure. For this compound, the absorption is primarily due to n → σ* and π → π* transitions within the heterocyclic ring. The introduction of chromophoric substituents or the extension of conjugation in derivatives will lead to a bathochromic (red) shift in the λmax and an increase in the intensity of the absorption. researchgate.net This technique is particularly useful for analyzing the extent of conjugation in aromatic or unsaturated derivatives.

Table 5: Hypothetical UV-Visible Absorption Data | Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | | :--- | :--- | :--- | :--- | :--- | | Derivative A | Ethanol (B145695) | 275 | 12,000 | π → π* | | Derivative B | Ethanol | 320 | 18,500 | π → π* (extended conjugation) | | Data is hypothetical and for illustrative purposes. |

Due to a lack of available scientific data for the specific compound "this compound" in the provided search results, a detailed article that strictly adheres to the requested computational and theoretical chemistry outline cannot be generated at this time. The search results did not yield specific studies on the electronic structure, reactivity, or molecular dynamics of this particular molecule, which is necessary to accurately address the user's request for in-depth analysis and data tables.

Further research would be required to obtain the specific computational data needed to populate the requested sections on Density Functional Theory (DFT) studies, Frontier Molecular Orbitals (HOMO-LUMO), global reactivity descriptors, Mulliken atomic charge distribution, Molecular Dynamics (MD) simulations, theoretical structural parameters, and mechanistic modeling for this compound. Without such specific data, any attempt to generate the article would be speculative and not meet the required standard of scientific accuracy.

Computational Chemistry and Theoretical Insights into 2,3 Dihydro 1h Imidazol 1 Ol Electronic Structure and Reactivity

Solvent Effects on Electronic and Spectroscopic Properties

No specific studies on the solvent effects on the electronic and spectroscopic properties of 2,3-Dihydro-1H-imidazol-1-ol were found in the reviewed literature. Such studies would typically involve using computational models like the Polarizable Continuum Model (PCM) to analyze how the electronic structure (e.g., orbital energies) and spectroscopic characteristics (e.g., UV-Vis absorption wavelengths) change in different solvent environments.

Computational Studies on Intermolecular Frameworks and Interaction Energies

There is an absence of published computational research focused on the intermolecular frameworks and interaction energies of this compound. This type of research would involve calculations, often using Density Functional Theory (DFT), to understand how molecules of this compound interact with each other in the solid state or in solution, including the types and energies of non-covalent interactions like hydrogen bonding.

Synthetic Applications and Chemical Transformations of 2,3 Dihydro 1h Imidazol 1 Ol Derivatives

Utilization as Synthetic Intermediates in Organic Synthesis

Derivatives of 2,3-dihydro-1H-imidazole are recognized as indispensable synthetic intermediates. Their structural framework allows for various transformations, making them key precursors in the synthesis of more complex molecules. The inherent reactivity of the dihydroimidazole (B8729859) core, combined with the N-hydroxy functionality, provides multiple sites for chemical modification.

For instance, the dihydroimidazole structure is a key component in the synthesis of larger heterocyclic systems. One of the most common synthetic routes to 2,3-dihydroperimidines involves the condensation of naphthalene-1,8-diamines with aldehydes, where a dihydroimidazole-like intermediate is formed in the process. mdpi.com This highlights the role of the dihydroimidazole moiety as a transient or stable intermediate in the construction of polycyclic aromatic heterocycles. Similarly, multicomponent reactions are often employed to generate highly substituted imidazoles and related heterocycles like 2,3-dihydroquinazolin-4(1H)-ones, showcasing the versatility of imidazole (B134444) precursors in green and efficient synthetic protocols. ias.ac.in

The imidazole core itself is a fundamental element in many compounds and is frequently targeted in organic synthesis. mdpi.com Derivatives of 2,3-dihydro-1H-imidazol-1-ol can be considered masked forms of imidazoles or functionalized imidazolines, which can be converted to the desired final products through subsequent reaction steps. Imidazolines, for example, are used as precursors for imidazoles through dehydrogenation reactions. researchgate.net

Application as Chiral Auxiliaries and Chiral Ligands in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and auxiliaries to control the stereochemical outcome of chemical reactions. Derivatives of the dihydroimidazole (imidazoline) and related imidazolidine (B613845) core have emerged as a privileged class of structures for this purpose. rsc.org Their rigid five-membered ring structure, combined with the potential for stereogenic centers, makes them excellent scaffolds for creating a well-defined chiral environment around a metal center.

Chiral ligands based on imidazolidin-4-one derivatives have been successfully employed in copper(II)-catalyzed asymmetric Henry reactions, yielding nitroaldols with high enantioselectivity (up to 97% ee). nih.govsemanticscholar.org The stereochemical outcome of the reaction is highly dependent on the relative configuration of the substituents on the imidazolidine ring. nih.gov

| Ligand Configuration | Major Enantiomer | Enantiomeric Excess (ee) |

| cis-configuration | S- | up to 97% |

| trans-configuration | R- | up to 96% |

| This table summarizes the enantioselectivity observed in asymmetric Henry reactions using copper(II) complexes of imidazolidin-4-one-based chiral ligands. nih.gov |

Furthermore, chiral bis(imidazolinyl) ligands have been utilized in metal-catalyzed asymmetric transformations, which are crucial for synthesizing enantiopure organic molecules. nih.gov These N-heterocyclic ligands coordinate effectively with various transition metals, forming chiral complexes that catalyze reactions such as the Friedel-Crafts alkylation with high stereocontrol. nih.gov The development of new chiral ligands based on sulfur-containing moieties is also an active area of research due to their strong coordination ability. nih.gov The versatility of the dihydroimidazole scaffold allows for the synthesis of a wide range of chiral ligands tailored for specific catalytic applications. beilstein-archives.org

Precursors for the Synthesis of Imidazole N-Oxides and Related Heterocycles

This compound exists in tautomeric equilibrium with its open-chain form and can be considered a hydrated form of an imidazole N-oxide. As such, these compounds are direct and valuable precursors to imidazole N-oxides, which are themselves versatile reagents in organic synthesis. Imidazole N-oxides serve as starting materials for the synthesis of various functionalized imidazole derivatives. nih.gov

The chemistry of 2-unsubstituted imidazole N-oxides is particularly rich. These compounds can act as 1,3-dipoles in cycloaddition reactions. For example, they react with ethyl cyanoacetate in the presence of an aldehyde catalyst via a [3+2] cycloaddition to produce ethyl 2-cyano-2-(1,3-dihydro-2H-imidazol-2-ylidene)acetates. nih.gov They can also undergo nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position, as seen in the metal-free coupling reaction with pentafluorophenyllithium. nih.gov

Furthermore, 2-unsubstituted imidazole N-oxides are precursors to chiral N-heterocyclic carbenes (NHCs). Through O-selective benzylation, chiral imidazolium salts are formed. Subsequent deprotonation in the presence of a trapping agent like elemental sulfur yields chiral non-enolizable imidazole-2-thiones, proving the intermediacy of the chiral imidazol-2-ylidenes. mdpi.com This transformation highlights a key application of imidazole N-oxides derived from dihydroimidazol-1-ol precursors in the synthesis of important organocatalysts and ligands.

Reaction Sequence from Imidazole N-Oxide to Imidazole-2-thione:

O-Alkylation: The imidazole N-oxide is treated with an alkylating agent (e.g., benzyl bromide) to form a 3-alkoxyimidazolium salt. mdpi.com

Deprotonation: The imidazolium salt is deprotonated with a base (e.g., triethylamine) to generate a transient N-alkoxyimidazol-2-ylidene (a type of NHC). mdpi.com

Trapping: The highly reactive NHC is trapped with elemental sulfur to afford the corresponding 3-alkoxyimidazole-2-thione in good yields. mdpi.com

Transformations into Complex Heterocyclic Systems

The dihydroimidazole ring system is a versatile scaffold that can be elaborated into more complex heterocyclic structures. The inherent reactivity of the imine and amine functionalities within the ring, along with substituents derived from the N-hydroxy group, allows for a variety of cyclization and annulation reactions.

Derivatives of 2,3-dihydro-1H-imidazole can be transformed into fused heterocyclic systems. For example, the synthesis of 2,3-dihydro-1H-indazoles can be achieved through intramolecular coupling reactions, forming a five-membered indazole nucleus. mdpi.com While this specific example starts from a hydrazine derivative, the principle of intramolecular cyclization to form fused rings is broadly applicable to functionalized dihydroimidazoles.

Another example is the formation of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, a complex heterocyclic system, through the simple condensation of 1,8-diaminonaphthalene with imidazole-2-carbaldehyde. mdpi.com This reaction underscores how imidazole-containing building blocks can be readily incorporated into larger, polycyclic frameworks. Additionally, acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles provides an efficient route to novel 2-substituted 1H-imidazole derivatives, which can then be used to build more complex structures. mdpi.comnih.gov The transformation of 1,2,3-triazoles can also lead to the formation of 2,3-dihydropyrroles through a rearrangement of an intermediate cyclopropyl imine. nih.gov

The transformation of a 1H-imidazole into a non-aromatic 2H-imidazole has also been reported, indicating the potential for altering the electronic and structural properties of the imidazole core to access different classes of heterocyclic compounds. researchgate.net

Role in Organometallic Chemistry and Coordination Complexes

Imidazole and its derivatives are ubiquitous ligands in coordination chemistry and play a crucial role in the construction of organometallic compounds and coordination polymers, including metal-organic frameworks (MOFs). researchgate.netrsc.org The two nitrogen atoms of the imidazole ring can act as donor sites, allowing them to coordinate with a wide variety of metal ions. researchgate.netnih.gov

The this compound framework offers additional complexity and functionality for ligand design. The N-hydroxy group introduces a third potential coordination site (the oxygen atom), enabling the formation of multidentate ligands. This can lead to the formation of highly stable and structurally diverse coordination complexes. While the N-H nitrogen of an imidazole ring can participate in hydrogen bonding or coordination, the N-hydroxy group provides a distinct binding site. researchgate.net

The coordination behavior of imidazole ligands is well-documented. For instance, in the crystal structure of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride, the protonated imidazole nitrogen forms hydrogen bonds with the chloride anion, stabilizing the crystal packing. nih.gov In mixed-ligand complexes, infrared spectroscopy can be used to determine which nitrogen atom of the imidazole ring participates in coordination. ekb.eg The ability to derivatize the imidazole nucleus at multiple positions allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the properties of the coordination complexes they form. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.